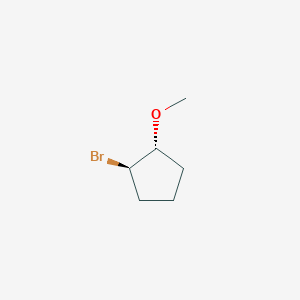

Cyclopentane, 1-bromo-2-methoxy-, trans-

Description

Significance of Halogenated Ethers in Synthetic Pathways

Halogenated ethers are a class of organic compounds characterized by an ether group (an oxygen atom connected to two alkyl or aryl groups) and at least one halogen atom substituent. bionity.com These compounds are of significant interest in synthetic chemistry due to the unique properties conferred by the presence of both the ether and the halogen.

The incorporation of halogen atoms can profoundly alter the physical, chemical, and biological properties of a molecule. numberanalytics.com Halogens are versatile functional groups that can act as good leaving groups in nucleophilic substitution reactions, or direct the reactivity of a molecule. Specifically, halogenated compounds are crucial intermediates in the synthesis of many pharmaceuticals and agrochemicals, where the halogen can enhance bioactivity, stability, and lipophilicity. numberanalytics.com

Halogenated ethers, in particular, serve several key functions:

Versatile Intermediates: The carbon-halogen bond provides a reactive site for further transformations, such as cross-coupling reactions or eliminations, allowing for the construction of more complex molecules.

Modulation of Properties: The presence of both a halogen and an ether group can influence a molecule's conformation and electronic properties. This is critical in drug design, where interactions like halogen bonding can enhance the binding affinity between a drug and its target protein. acs.org

Flame Retardants: Brominated and chlorinated ethers are effective flame retardants. When exposed to heat, they release halogen radicals that interrupt the chemical chain reactions of combustion. wikipedia.org

The strategic placement of a halogen and an ether group, as seen in vicinal haloethers like trans-1-bromo-2-methoxycyclopentane, creates a bifunctional molecule that is primed for a variety of subsequent synthetic manipulations.

Overview of Stereochemical Control in Cycloalkane Derivatization

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical concept in the chemistry of cycloalkanes. numberanalytics.com Because the carbon atoms of a cycloalkane ring are restricted in their movement, substituents can exist on the same side (cis) or opposite sides (trans) of the ring. libretexts.org This seemingly subtle difference can have a dramatic impact on a molecule's properties and reactivity. numberanalytics.com

Controlling the stereochemical outcome of a reaction is paramount in organic synthesis, particularly in medicinal chemistry, where only one stereoisomer of a drug may be active or safe. nih.govyoutube.com In cycloalkane derivatization, chemists employ various strategies to achieve this control. One of the most fundamental and widely used methods is exploiting the mechanism of addition reactions to alkenes.

The synthesis of trans-1-bromo-2-methoxycyclopentane from cyclopentene (B43876) is a classic example of stereochemical control via an anti-addition mechanism. The reaction proceeds through a cyclic bromonium ion intermediate.

The double bond of cyclopentene attacks a bromine molecule (Br₂), displacing a bromide ion (Br⁻) and forming a three-membered ring called a bromonium ion. This ion blocks one face of the cyclopentane (B165970) ring. ladykeanecollege.edu.injuliethahn.com

A nucleophile, in this case, a methanol (B129727) molecule from the solvent, must then attack from the opposite face (an "anti" attack or "back-side" attack). juliethahn.compbworks.com

This nucleophilic attack opens the bromonium ion ring, resulting in the two new substituents—the bromine atom and the methoxy (B1213986) group—being on opposite sides of the cyclopentane ring, leading exclusively to the trans product. quora.comquora.com

This stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product, is a powerful tool for chemists to build specific isomers without forming unwanted byproducts. ladykeanecollege.edu.in

Table 1: Stereochemical Outcome of Selected Addition Reactions to Cyclopentene

| Reagents | Product(s) | Stereochemistry |

|---|---|---|

| Br₂ in CCl₄ | trans-1,2-Dibromocyclopentane (B238971) | Anti-addition |

| Br₂ in H₂O | trans-2-Bromocyclopentan-1-ol | Anti-addition |

| Br₂ in CH₃OH | trans-1-Bromo-2-methoxycyclopentane | Anti-addition |

| H₂ with Pd/C catalyst | Cyclopentane | Syn-addition |

Research Trajectory of Trans-1-bromo-2-methoxycyclopentane within Modern Synthetic Endeavors

Trans-1-bromo-2-methoxycyclopentane is a halogenated ether whose primary significance lies in its role as a versatile synthetic intermediate. While specific, large-scale applications are not widely documented, its structure makes it a valuable building block for academic and industrial research focused on the synthesis of more complex molecules.

The compound is readily synthesized via the methoxybromination of cyclopentene, a reliable reaction that provides excellent stereochemical control. chegg.comlookchem.com This straightforward access allows chemists to utilize it as a precursor for introducing a 2-methoxycyclopentyl moiety into a target structure or for further functionalization.

The research utility of this compound stems from the distinct reactivity of its two functional groups:

The Carbon-Bromine Bond: The bromine atom is a good leaving group, making the C1 position susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of other functional groups (e.g., azides, cyanides, thiols) with an inversion of stereochemistry.

Elimination Reactions: Treatment with a strong base can induce an elimination (E2) reaction, removing the bromine and a proton on an adjacent carbon to form a new double bond, leading to methoxycyclopentene derivatives. The required anti-periplanar arrangement of the departing proton and bromine in E2 reactions means that the stereochemistry of the starting material directly influences which elimination product can be formed.

Its value is not as an end-product itself, but as a well-defined, stereochemically pure starting material for constructing more elaborate molecules that may have applications in pharmaceuticals or materials science. ontosight.ai

Table 2: Properties of Cyclopentane, 1-bromo-2-methoxy-, trans-

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol |

| IUPAC Name | 1-bromo-2-methoxycyclopentane (B1268295) |

| Stereochemistry | trans |

Data sourced from PubChem CID 551212. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1-bromo-2-methoxycyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBGZVCNAAUYAD-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@H]1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 1 Bromo 2 Methoxycyclopentane

Stereoselective Approaches to 1-Bromo-2-methoxycyclopentane (B1268295)

Achieving the desired trans configuration between the bromine and methoxy (B1213986) substituents on the cyclopentane (B165970) ring necessitates stereocontrolled reaction pathways. The most common strategies rely on the formation of a bridged intermediate, such as a cyclic bromonium ion, which dictates the approach of the incoming nucleophile from the opposite face of the ring, resulting in an anti-addition.

Direct Halogenation Strategies

Direct halogenation methods aim to introduce both the bromine atom and the methoxy group in a single, concerted, or rapid sequential process, often starting from an alkene precursor.

Bromination of Methoxycyclopentene Derivatives

A highly effective and direct method for the synthesis of trans-1-bromo-2-methoxycyclopentane involves the electrophilic addition of bromine to cyclopentene (B43876) in a methanol (B129727) solvent. While the substrate is cyclopentene rather than a methoxycyclopentene derivative, this reaction directly yields the target bromo-ether functionality with the desired stereochemistry.

The reaction proceeds through a well-established mechanism. The cyclopentene double bond acts as a nucleophile, attacking a bromine molecule (Br₂) to form a cyclic bromonium ion intermediate. This three-membered ring shields one face of the cyclopentane ring. The solvent, methanol (CH₃OH), is present in large excess and acts as a nucleophile. It attacks one of the electrophilic carbons of the bromonium ion from the side opposite to the bromine bridge. wikipedia.orglibretexts.org This backside attack, characteristic of an Sₙ2-type ring-opening, ensures an anti-addition of the bromine and methoxy groups, leading exclusively to the trans product. vaia.comnih.gov

| Reactants | Reagents/Solvent | Product | Key Feature |

| Cyclopentene | Br₂, CH₃OH | trans-1-bromo-2-methoxycyclopentane | One-step, high stereoselectivity |

Radical Bromination of 2-Methoxycyclopentane Precursors

An alternative approach could involve the free-radical bromination of a saturated precursor, methoxycyclopentane. This method relies on the selective abstraction of a hydrogen atom by a bromine radical, followed by trapping of the resulting alkyl radical with bromine.

Free-radical bromination is known to be highly selective, preferentially abstracting the hydrogen that leads to the most stable radical intermediate. pearson.com The order of radical stability is generally tertiary > secondary > primary. libretexts.org In methoxycyclopentane, there are three types of C-H bonds: the one alpha to the ether oxygen (C1), and the secondary C-H bonds at the C2/C5 and C3/C4 positions. The radical formed by abstraction of a hydrogen at C1 is stabilized by the adjacent oxygen atom. pearson.commasterorganicchemistry.com However, abstraction at the C2 position would be required to form the desired product. This would generate a secondary radical. The subsequent reaction of this planar or rapidly inverting radical with Br₂ would likely result in a mixture of both cis and trans diastereomers, making this route non-stereoselective. khanacademy.org The high selectivity of bromine radicals for the most stable intermediate makes it difficult to control the position of bromination and the subsequent stereochemistry, rendering this a less favorable synthetic route for obtaining the pure trans isomer.

| Precursor | Reagents | Potential Products | Limitations |

| Methoxycyclopentane | Br₂, light (hν) or heat | Mixture including cis- and trans-1-bromo-2-methoxycyclopentane, and other isomers | Low regioselectivity and lack of stereocontrol |

Sequential Functionalization Routes

Sequential routes involve the stepwise introduction of the hydroxyl/bromo and methyl groups, offering robust control over the stereochemical outcome at each stage.

Epoxidation/Hydroxylation Followed by Bromination

This two-stage synthesis begins with the epoxidation of cyclopentene to form cyclopentene oxide. This is commonly achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

In the second stage, the epoxide is subjected to ring-opening with a bromide nucleophile, for example, using hydrobromic acid (HBr). The mechanism involves protonation of the epoxide oxygen, followed by an Sₙ2 attack by the bromide ion on one of the carbons. This nucleophilic attack occurs from the face opposite the C-O bond, resulting in a perfect anti-diastereoselectivity and yielding trans-2-bromocyclopentanol (B54715). libretexts.org

The final step is the O-methylation of the resulting alcohol. This is typically accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com The alcohol is first deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from a methylating agent like methyl iodide (CH₃I) in an Sₙ2 reaction to form the final ether product. youtube.comyoutube.com This methylation step does not affect the stereocenter bearing the bromine and thus preserves the trans relationship.

Reaction Sequence:

Epoxidation: Cyclopentene + m-CPBA → Cyclopentene oxide

Ring-Opening: Cyclopentene oxide + HBr → trans-2-bromocyclopentanol

O-Methylation: trans-2-bromocyclopentanol + NaH, then CH₃I → trans-1-bromo-2-methoxycyclopentane

| Step | Reactant | Reagents | Intermediate/Product | Stereochemical Control |

| 1 | Cyclopentene | m-CPBA | Cyclopentene oxide | N/A (syn-addition) |

| 2 | Cyclopentene oxide | HBr | trans-2-bromocyclopentanol | Anti-attack on epoxide |

| 3 | trans-2-bromocyclopentanol | 1. NaH; 2. CH₃I | trans-1-bromo-2-methoxycyclopentane | Reaction at O, stereocenters unaffected |

Bromination of Cyclopentane followed by O-Methylation

This pathway is conceptually similar to the previous one but involves the direct formation of a bromohydrin from the alkene. The reaction of cyclopentene with a source of electrophilic bromine in the presence of water provides a direct route to trans-2-bromocyclopentanol. A common and convenient reagent for this transformation is N-bromosuccinimide (NBS) in an aqueous solvent mixture (e.g., water/DMSO). vaia.commasterorganicchemistry.com

The mechanism mirrors that of bromine addition. NBS serves as a source of Br⁺, which forms a cyclic bromonium ion with the cyclopentene double bond. Water, acting as the nucleophile, then attacks one of the carbons of the bromonium ion in a stereospecific anti-fashion, leading to the formation of the trans-bromohydrin. researchgate.net

Following the synthesis of trans-2-bromocyclopentanol, the O-methylation is carried out as described previously (Section 2.1.2.1) using the Williamson ether synthesis, for instance, with sodium hydride and methyl iodide, to afford the target trans-1-bromo-2-methoxycyclopentane. libretexts.orglibretexts.org

| Method | Starting Material | Reagents | Intermediate | Final Product |

| Bromohydrin Formation & Methylation | Cyclopentene | 1. NBS, H₂O/DMSO; 2. NaH, CH₃I | trans-2-bromocyclopentanol | trans-1-bromo-2-methoxycyclopentane |

Reagent Systems and Catalytic Considerations

The choice of the brominating agent and the reaction medium is paramount in directing the stereochemical outcome of the addition reaction to a cyclopentene precursor. Several systems are effective in producing the desired trans-isomer.

N-Bromosuccinimide (NBS) is a versatile reagent for electrophilic bromination of alkenes. organic-chemistry.orgwikipedia.org When cyclopentene is treated with NBS in a methanol solvent, the reaction proceeds via a key intermediate known as a cyclic bromonium ion. NBS serves as a source of electrophilic bromine (Br+), which initially reacts with the electron-rich double bond of cyclopentene.

The mechanism involves the attack of the alkene's π-bond on the bromine of NBS, leading to the formation of a bridged bromonium ion. This intermediate shields one face of the cyclopentane ring. The solvent, methanol (CH₃OH), then acts as a nucleophile. Due to steric hindrance from the bridged bromine, the methanol molecule can only attack one of the two carbons of the former double bond from the opposite face (a backside or anti-attack). wikipedia.org This anti-addition pathway exclusively yields the trans-1-bromo-2-methoxycyclopentane product. The use of NBS is advantageous as it provides a low, controlled concentration of bromine, minimizing side reactions like the formation of dibrominated products. masterorganicchemistry.com

Table 1: Key Steps in the NBS-Mediated Synthesis

| Step | Description | Intermediate/Product | Stereochemical Outcome |

|---|---|---|---|

| 1 | Electrophilic attack | Cyclopentene reacts with Br⁺ from NBS | Formation of a cyclic bromonium ion |

| 2 | Nucleophilic attack | Methanol attacks the bromonium ion | Backside attack leads to anti-addition |

| 3 | Deprotonation | Loss of a proton from the oxonium ion | Final trans product |

The addition of hydrogen bromide (HBr) to an alkene in the presence of peroxides (e.g., ROOR) proceeds through a free-radical mechanism, which notably results in an anti-Markovnikov regioselectivity. chemistrysteps.comlibretexts.org For the synthesis of trans-1-bromo-2-methoxycyclopentane using this method, the logical starting material would be 1-methoxycyclopentene.

The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com The bromine radical adds to the double bond of 1-methoxycyclopentene. This addition occurs at the C2 position to generate a more stable radical at the C1 position, which is stabilized by the adjacent methoxy group. This intermediate carbon radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, propagating the chain reaction. youtube.com While radical additions can sometimes lead to mixtures of stereoisomers, the trans product is often favored to minimize steric repulsion between the substituents during the hydrogen abstraction step. researchgate.net

The direct use of molecular bromine (Br₂) in methanol is a classic and effective method for generating trans-1-bromo-2-methoxycyclopentane from cyclopentene. quora.comchegg.com The mechanism is analogous to the reaction with NBS, involving the formation of a cyclic bromonium ion intermediate. pearson.com The π-bond of cyclopentene attacks one bromine atom of the Br₂ molecule, displacing a bromide ion (Br⁻).

The resulting bromonium ion is then subjected to nucleophilic attack. In this system, two nucleophiles are present: the bromide ion (Br⁻) and the solvent, methanol. Since methanol is the solvent, its high concentration makes it the more probable nucleophile to attack the intermediate. echemi.comstackexchange.com The attack, as in the NBS reaction, occurs from the face opposite the bromonium bridge, resulting in the characteristic anti-addition and the formation of the trans product. chegg.comchegg.com While catalysts like Lewis acids can be used to further polarize the Br-Br bond, they are often not necessary for reactive alkenes like cyclopentene. The primary side product is trans-1,2-dibromocyclopentane (B238971), formed from the attack by the bromide ion.

Optimization of Reaction Conditions for Trans-Diastereoselectivity

To maximize the yield and purity of the desired trans-isomer, careful optimization of reaction parameters is crucial. Temperature and solvent composition are key variables that influence the product distribution and reaction rate.

The high trans-diastereoselectivity is fundamentally a result of minimizing steric hindrance. The formation of the bridged bromonium ion intermediate is the key stereocontrolling event. Any nucleophile, whether it is methanol or a bromide ion, will preferentially approach from the less hindered, or anti, face. This steric control is robust and is the primary reason for the selective formation of the trans product over the cis isomer.

The choice of solvent is arguably the most important factor in these synthetic methodologies. For the synthesis of trans-1-bromo-2-methoxycyclopentane, methanol is not merely a medium for the reaction but is a participating reagent.

When using Br₂ or NBS, the solvent's nucleophilicity and concentration directly impact the product ratio. A high concentration of methanol favors the formation of trans-1-bromo-2-methoxycyclopentane over the trans-1,2-dibromocyclopentane byproduct. The polarity of the solvent also plays a role in stabilizing the charged bromonium ion intermediate, facilitating the reaction. Solvents that are both polar and nucleophilic, like methanol, are ideal for this transformation. Non-nucleophilic solvents such as carbon tetrachloride (CCl₄) would, in contrast, lead exclusively to the formation of trans-1,2-dibromocyclopentane. quora.com

Table 2: Influence of Solvent on Product Formation from Cyclopentene and Bromine

| Solvent | Primary Nucleophile | Major Product | Stereochemistry |

|---|---|---|---|

| Methanol (CH₃OH) | CH₃OH | trans-1-bromo-2-methoxycyclopentane | trans (anti-addition) |

| Water (H₂O) | H₂O | trans-2-bromocyclopentan-1-ol | trans (anti-addition) |

Comparison of Synthetic Efficiency Across Diastereomers

The synthesis of 1-bromo-2-methoxycyclopentane from cyclopentene is highly diastereoselective. The reaction of an alkene like cyclopentene with a source of electrophilic bromine (e.g., N-bromosuccinimide, NBS) in a nucleophilic solvent like methanol proceeds via an anti-addition mechanism. This mechanism dictates the formation of the trans product almost exclusively.

The process begins with the electrophilic attack of bromine on the cyclopentene double bond, forming a cyclic bromonium ion intermediate. This three-membered ring shields one face of the cyclopentane ring. The nucleophile, in this case, methanol, must then attack from the opposite face (a backside attack) to open the ring. This enforced anti-stereochemistry results in the bromine and methoxy groups being on opposite sides of the cyclopentane ring, leading to the trans diastereomer.

The synthetic efficiency, therefore, heavily favors the trans diastereomer. While precise yields can vary based on specific reaction conditions, the diastereomeric ratio (d.r.) is overwhelmingly skewed.

Table 1: Comparison of Stereochemical Outcomes in the Bromomethoxylation of Cyclopentene

| Diastereomer | Synthetic Route | Mechanism | Stereochemical Outcome | Relative Efficiency |

|---|---|---|---|---|

| trans -1-bromo-2-methoxycyclopentane | Cyclopentene + NBS/Methanol | Anti-addition via bromonium ion | Major/Exclusive Product | High |

| cis -1-bromo-2-methoxycyclopentane | Cyclopentene + NBS/Methanol | N/A (syn-addition required) | Not Formed | Extremely Low / None |

| cis -1-bromo-2-methoxycyclopentane | Multi-step indirect synthesis | Varies (e.g., SN2 with inversion) | Possible, but complex | Low |

Advanced Synthetic Strategies for Cyclopentane Derivatives

Beyond the direct addition to cyclopentene, more advanced methodologies can be employed to synthesize complex cyclopentane derivatives. These strategies often involve organometallic intermediates or sequential reactions to achieve specific structural arrangements.

Peroxymercuriation Routes to Bromomercurio-t-butylperoxycyclopentane Intermediates

A powerful method for the functionalization of alkenes is oxymercuriation and its variants. Peroxymercuriation is an analogous process that can be adapted to create unique intermediates. This strategy involves the reaction of an alkene with a mercury(II) salt, such as mercuric trifluoroacetate (B77799) (Hg(OCOCF₃)₂), in the presence of a hydroperoxide, like tert-butyl hydroperoxide (t-BuOOH).

The reaction with cyclopentene proceeds through an anti-addition pathway, similar to bromination. The electrophilic mercury species adds to the double bond to form a cyclic mercurinium ion. The peroxide then acts as the nucleophile, attacking one of the carbons from the face opposite the mercury bridge. This results in the formation of a trans-1-(mercuric trifluoroacetate)-2-(tert-butylperoxy)cyclopentane intermediate.

This organomercurial intermediate is stable but can undergo further reactions. A key transformation is the displacement of the mercury group. While demercuriation is typically accomplished with sodium borohydride (B1222165) to install a hydrogen atom, the carbon-mercury bond can also be cleaved by halogens. Treatment of the intermediate with a bromine source, such as molecular bromine (Br₂) or potassium bromide (KBr), would lead to the displacement of the mercuric salt, installing a bromine atom in its place. This sequence provides a route to a 1-bromo-2-peroxycyclopentane derivative, demonstrating a sophisticated method for introducing multiple functionalities with high stereocontrol.

Table 2: Proposed Steps for Peroxymercuriation-Bromination Sequence

| Step | Reactants | Key Intermediate | Product of Step |

|---|---|---|---|

| 1. Peroxymercuriation | Cyclopentene, Hg(OCOCF₃)₂, t-BuOOH | Cyclic mercurinium ion | trans-1-(Trifluoroacetoxymercurio)-2-(tert-butylperoxy)cyclopentane |

| 2. Bromodemercuriation | Intermediate from Step 1, KBr (or Br₂) | Organomercurial | trans-1-Bromo-2-(tert-butylperoxy)cyclopentane |

Dehalogenation-Deetherification Sequences for Analogous Methoxyhalocycloalkanols

Dehalogenation and deetherification reactions represent a sequence of transformations that can be used for structural proof or to synthesize related analogs from a starting haloether. nih.gov This sequence involves the cleavage of both a carbon-halogen bond and a carbon-oxygen bond of the ether.

Deetherification: The ether linkage in a compound like trans-1-bromo-2-methoxycyclopentane can be cleaved under strong acidic conditions. pearson.comlibretexts.org Reaction with concentrated hydrobromic acid (HBr), for instance, involves protonation of the methoxy group's oxygen atom, turning it into a good leaving group (methanol). youtube.com The bromide ion (from HBr) then acts as a nucleophile, attacking the carbon atom and displacing the protonated hydroxyl group via an SN2 mechanism, which would result in inversion of stereochemistry at that center. This would transform the methoxy group into a bromo group, yielding a trans-1,2-dibromocyclopentane.

Dehalogenation: Reductive dehalogenation is a reaction that removes halogen atoms. For vicinal dihalides (where two halogens are on adjacent carbons), this process typically leads to the formation of an alkene. researchgate.netwikipedia.org Reacting a compound like trans-1,2-dibromocyclopentane (formed from the deetherification step) with a reducing agent, such as zinc metal or sodium iodide, would result in the elimination of both bromine atoms to reform the double bond, yielding cyclopentene. nih.gov

This sequence is more commonly used for structural elucidation but can be considered an advanced strategy to convert a methoxyhalocycloalkane back to its parent alkene or to create a dihaloalkane with specific stereochemistry.

Stereochemical and Conformational Analysis

Experimental Determination of Trans-Configuration

The definitive determination of the trans relationship between the bromine and methoxy (B1213986) groups would rely on sophisticated analytical techniques that probe the spatial proximity and absolute configuration of atoms within the molecule.

NOE spectroscopy is a powerful NMR technique used to determine the spatial relationship between atoms. For trans-1-bromo-2-methoxycyclopentane, a lack of significant NOE enhancement between the proton on the carbon bearing the bromine (C1-H) and the proton on the carbon with the methoxy group (C2-H) would be expected. This is because in a trans configuration, these protons would be on opposite sides of the cyclopentane (B165970) ring and thus, relatively far apart. Conversely, NOE signals would be anticipated between each of these protons and adjacent methylene (B1212753) protons on the ring that are on the same face.

Single-crystal X-ray crystallography would provide the most unambiguous determination of the trans configuration by mapping the precise coordinates of each atom in the crystal lattice. This technique would not only confirm the relative stereochemistry but also reveal the molecule's preferred conformation in the solid state, including bond lengths, bond angles, and torsional angles. However, obtaining a suitable single crystal of this compound is a prerequisite for such an analysis.

Conformational Dynamics of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and half-chair forms, to relieve torsional strain. The energy barrier between these conformations is low, leading to rapid interconversion at room temperature.

VT-NMR studies would be instrumental in understanding the conformational dynamics of trans-1-bromo-2-methoxycyclopentane. By recording NMR spectra at different temperatures, it would be possible to observe changes in the chemical shifts and coupling constants of the ring protons. At lower temperatures, the rapid interconversion between conformers would slow down, potentially allowing for the "freezing out" and characterization of the individual, more stable conformations. This would provide valuable data on the energy barriers of ring puckering. Theoretical studies on similar molecules, such as 2-halocyclopentanones, have utilized NMR data to determine the conformational isomerism. nih.gov

The presence of the bromo and methoxy substituents significantly influences the conformational equilibrium. In a trans-1,2-disubstituted cyclopentane, the substituents will preferentially occupy positions that minimize steric interactions. Theoretical and experimental studies on analogous compounds like trans-cyclopentane-1,2-diol suggest that a half-chair conformer with diequatorial hydroxyls is a stable geometry. rsc.orgresearchgate.net For trans-1-bromo-2-methoxycyclopentane, a similar preference for a diequatorial-like arrangement of the bromo and methoxy groups in a half-chair or envelope conformation would be expected to minimize steric hindrance. This arrangement would place the bulky substituents away from each other and from adjacent ring protons.

The following table summarizes the likely preferred conformational states based on general principles of stereochemistry:

| Conformation | Substituent Positions (C1-Br, C2-OMe) | Expected Stability | Rationale |

| Half-Chair | Pseudo-diequatorial | High | Minimizes steric interactions between substituents and with the ring. |

| Envelope | Equatorial (flap) and Equatorial (base) | Moderate | Offers another low-energy pathway with reduced steric strain. |

| Half-Chair | Pseudo-diaxial | Low | Significant 1,3-diaxial-like interactions would increase steric strain. |

| Envelope | Axial (flap) and Axial (base) | Low | High steric hindrance between the axial substituent and other ring atoms. |

This is an interactive data table based on theoretical expectations.

Diastereomeric Relationships and Separation Strategies

Since trans-1-bromo-2-methoxycyclopentane has two stereocenters (C1 and C2), it can exist as a pair of enantiomers: (1R,2R)-1-bromo-2-methoxycyclopentane and (1S,2S)-1-bromo-2-methoxycyclopentane. These enantiomers are non-superimposable mirror images.

The corresponding cis-isomer ((1R,2S)- and (1S,2R)-1-bromo-2-methoxycyclopentane) would be a diastereomer of the trans-isomer. Diastereomers have different physical properties (e.g., boiling point, melting point, solubility, and chromatographic retention times), which allows for their separation using standard laboratory techniques.

Separation Strategies:

Distillation: If the boiling points of the cis and trans diastereomers are sufficiently different, fractional distillation could be employed for their separation.

Chromatography: Column chromatography (on silica (B1680970) gel or alumina) or gas chromatography are highly effective methods for separating diastereomers due to their differing polarities and interactions with the stationary phase.

The successful synthesis of this compound would likely result in a mixture of diastereomers, necessitating a purification step to isolate the desired trans isomer for further study.

Advanced Spectroscopic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy provides profound insights into the molecular structure and dynamics of trans-1-bromo-2-methoxycyclopentane. The cyclopentane (B165970) ring is not planar and undergoes rapid conformational changes at room temperature, primarily through a process known as pseudorotation. This dynamic behavior influences the observed chemical shifts and coupling constants.

The ¹H NMR spectrum of trans-1-bromo-2-methoxycyclopentane is expected to be complex due to the low symmetry of the molecule and the non-equivalence of the methylene (B1212753) protons. The protons on the carbon atoms bearing the bromine and methoxy (B1213986) substituents (C1 and C2) are diastereotopic, as are the protons on the remaining methylene groups (C3, C4, and C5).

The chemical shifts of the protons attached to C1 (H1) and C2 (H2) would be the most downfield due to the deshielding effects of the electronegative bromine and oxygen atoms. H1, being attached to the carbon with the bromine atom, is expected to resonate at a lower field than H2. The methoxy group will present as a sharp singlet, typically in the range of 3.3-3.5 ppm.

The coupling patterns, specifically the vicinal coupling constants (³J), are highly dependent on the dihedral angles between adjacent protons, which in turn are determined by the conformation of the cyclopentane ring. For trans-disubstituted cyclopentanes, the coupling constant between H1 and H2 (³J₁₂) is particularly informative for conformational analysis. The cyclopentane ring exists in a dynamic equilibrium between various envelope and twist conformations. In the trans configuration, the substituents can be either in a pseudo-diaxial or a pseudo-diequatorial orientation. The magnitude of ³J₁₂ would be a weighted average of the coupling constants in these rapidly interconverting conformers. Based on studies of analogous trans-1,2-disubstituted cyclopentanes, the ³J(H,H) coupling constants are crucial for determining the predominant conformation. researchgate.net

Table 1: Predicted ¹H NMR Data for trans-1-bromo-2-methoxycyclopentane

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 (CHBr) | ~4.0 - 4.5 | ddd | ³J₁₂, ³J₁₅ₐ, ³J₁₅ₑ |

| H2 (CHOCH₃) | ~3.5 - 4.0 | ddd | ³J₁₂, ³J₂₃ₐ, ³J₂₃ₑ |

| OCH₃ | ~3.3 - 3.5 | s | - |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum of trans-1-bromo-2-methoxycyclopentane is expected to show six distinct signals, corresponding to the five carbon atoms of the cyclopentane ring and the one carbon of the methoxy group.

The carbon atom attached to the bromine (C1) will be significantly shifted downfield, typically in the range of 50-60 ppm. The carbon atom bonded to the methoxy group (C2) will be even further downfield, likely in the 80-90 ppm range, due to the strong deshielding effect of the oxygen atom. The carbon of the methoxy group itself will appear around 55-60 ppm. The remaining methylene carbons (C3, C4, C5) will resonate at higher fields, in the typical aliphatic region of 20-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-1-bromo-2-methoxycyclopentane

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CHBr) | ~50 - 60 |

| C2 (CHOCH₃) | ~80 - 90 |

| C3, C4, C5 (CH₂) | ~20 - 40 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

By lowering the temperature, it is theoretically possible to slow down this conformational exchange to the point where the individual conformers can be observed separately in the NMR spectrum. This would allow for the determination of the energy barrier for the pseudorotation process and the relative populations of the different conformers. Such studies have been successfully performed on other substituted cyclopentanes, providing valuable thermodynamic data about their conformational preferences. nih.gov

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. ias.ac.innumberanalytics.com While no specific studies employing this method for trans-1-bromo-2-methoxycyclopentane have been found, its application can be hypothesized in various contexts. For instance, in nucleophilic substitution reactions, labeling the methoxy group with ¹³C or deuterium (B1214612) could help track the fate of this group and distinguish between different mechanistic pathways (e.g., Sₙ1 vs. Sₙ2, or elimination-addition).

Similarly, deuterium labeling of the cyclopentane ring could be used to probe the stereochemistry of elimination reactions or to study kinetic isotope effects, which provide information about the rate-determining step of a reaction. The use of isotopes allows for the unambiguous tracking of atoms throughout a chemical transformation, providing evidence that is often difficult to obtain by other means. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of its fragmentation patterns.

In an electron ionization (EI) mass spectrum of trans-1-bromo-2-methoxycyclopentane, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M and M+2). This isotopic signature is a characteristic feature of bromine-containing compounds. The nominal molecular weight of C₆H₁₁BrO is 179 g/mol , so peaks would be expected at m/z 178 and 180, corresponding to the ions containing ⁷⁹Br and ⁸¹Br, respectively.

The fragmentation of the molecular ion would likely proceed through several pathways, driven by the presence of the halogen and ether functional groups. Common fragmentation pathways for halogenated ethers include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. This could lead to the loss of a C₄H₇Br radical to form a [CH₃OCH]⁺ fragment or the loss of a methyl radical to form a cyclopentanyl oxonium ion.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment at m/z 99, corresponding to the [C₆H₁₁O]⁺ ion.

Loss of the methoxy group: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z 147/149 ([C₅H₈Br]⁺).

Ring opening and subsequent fragmentation: The cyclic structure can undergo ring-opening upon ionization, leading to a variety of smaller fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for trans-1-bromo-2-methoxycyclopentane

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 178/180 | [C₆H₁₁BrO]⁺ | Molecular ion peak (M, M+2) |

| 147/149 | [C₅H₈Br]⁺ | Loss of •OCH₃ |

| 99 | [C₆H₁₁O]⁺ | Loss of •Br |

| 71 | [C₅H₇]⁺ | Further fragmentation |

Note: The presence and relative abundance of these fragments would need to be confirmed by experimental data.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For trans-1-bromo-2-methoxycyclopentane, with a molecular formula of C6H11BrO, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. nih.govnih.govnih.gov

The presence of bromine is a key feature in the mass spectrum. Bromine has two stable isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance), which are nearly equal in natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment. The molecular ion peak (M+) will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive indicator for the presence of a single bromine atom in the molecule. researchgate.net

HRMS analysis provides a measured mass with high precision, typically to within a few parts per million (ppm) of the theoretical value. This level of accuracy allows for the confident assignment of the elemental formula, distinguishing it from other potential formulas that might have the same nominal mass.

Table 1: Theoretical Isotopic Mass Data for C6H11BrO

| Isotope Formula | Exact Mass (Da) |

|---|---|

| C6H1179BrO | 177.99933 |

This interactive table details the theoretical exact masses for the two major isotopologues of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular "fingerprint". docbrown.info For trans-1-bromo-2-methoxycyclopentane, the spectra reveal key features of the cyclopentane ring, the C-Br bond, and the C-O ether linkage.

The cyclopentane ring itself exhibits a series of characteristic vibrations. aip.org These include C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region, and various bending or scissoring deformations of the CH2 groups around 1460 cm⁻¹. docbrown.info The slightly bent, non-planar structure of the cyclopentane ring leads to a complex set of overlapping vibrations in the fingerprint region (below 1500 cm⁻¹). docbrown.infoaip.org

Key functional group absorptions for this molecule include:

C-O-C Ether Stretch: The ether linkage presents a strong, characteristic C-O stretching band. For aliphatic ethers, this is typically found in the region of 1150-1085 cm⁻¹. The exact position can be influenced by the cyclic structure.

C-Br Stretch: The carbon-bromine bond vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ range. This absorption can be a useful diagnostic for the presence of the halogen.

Table 2: Expected Vibrational Modes and Frequencies

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| CH2 (Cyclopentane) | Scissoring/Bending | ~1460 |

| C-O (Ether) | Stretching | 1085 - 1150 |

This interactive table summarizes the primary vibrational modes and their expected frequency ranges in the IR and Raman spectra.

Cross-Validation of Experimental and Simulated Spectral Data

In modern chemical analysis, the cross-validation of experimental data with computational simulations provides a deeper level of confidence in structural assignments. nih.gov Techniques like Density Functional Theory (DFT) can be used to calculate the theoretical vibrational frequencies of a molecule. nih.govaip.org

The process involves first optimizing the geometry of the trans-1-bromo-2-methoxycyclopentane molecule in silico. Following this, a frequency calculation is performed on the optimized structure. The resulting output is a list of theoretical vibrational frequencies and their corresponding intensities, which can be plotted to generate a simulated IR or Raman spectrum. researchgate.net

Direct comparison between the experimental and simulated spectra is a powerful validation tool. nih.gov While there might be systematic deviations between the calculated and observed frequencies (often due to the harmonic approximation in calculations), a strong correlation in the pattern of peaks confirms the molecular structure. researchgate.net Researchers often apply a scaling factor to the computed frequencies to achieve better agreement with experimental results. nih.gov This synergy between experimental measurement and theoretical calculation is invaluable for resolving ambiguities and providing a comprehensive understanding of the molecule's vibrational properties. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular geometries, energies, and reaction mechanisms.

The prediction of transition-state geometries is fundamental to understanding the pathways of chemical reactions. For trans-1-bromo-2-methoxycyclopentane, DFT calculations would be instrumental in modeling the transition states for reactions such as nucleophilic substitution or elimination. These calculations help in visualizing the three-dimensional arrangement of atoms at the peak of the energy barrier, providing insights into the reaction mechanism. However, specific studies detailing the transition-state geometries for reactions involving this compound are not currently available.

Activation energies, the minimum energy required to initiate a chemical reaction, can be accurately calculated using DFT. For trans-1-bromo-2-methoxycyclopentane, determining the activation energies for substitution (S\N2) and elimination (E2) pathways would clarify which reaction is kinetically favored under specific conditions. Such a study would involve calculating the energy of the reactants and the transition state, with the difference corresponding to the activation energy. At present, there is no published research presenting these specific activation energy values.

Molecular Mechanics (MMFF94) Simulations for Conformational Energy Barriers

Molecular mechanics, using force fields like MMFF94 (Merck Molecular Force Field 94), is a computational method that models the potential energy of a system as a function of its atomic coordinates. bath.ac.uk It is particularly useful for conformational analysis of flexible molecules like cyclopentane (B165970) derivatives. researchgate.net MMFF94 simulations could be used to determine the relative energies of different conformers of trans-1-bromo-2-methoxycyclopentane and the energy barriers between them. cwu.edu This information is vital for understanding the molecule's dynamic behavior and the population of different conformational states. Despite the utility of this method, specific studies on the conformational energy barriers of this compound using MMFF94 are not found in the literature.

Quantitative Structure–Activity Relationship (QSAR) Modeling for Related Chemical Classes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. nih.gov While QSAR studies have been conducted on various classes of chemical compounds, including those with bromo and methoxy (B1213986) functionalities, specific QSAR models developed for or including trans-1-bromo-2-methoxycyclopentane are not documented. mdpi.comniscpr.res.in Developing such a model would require a dataset of structurally related compounds with measured activity, which does not appear to be available.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds. While general methodologies for these predictions are well-established, specific computational studies predicting the spectroscopic parameters of trans-1-bromo-2-methoxycyclopentane have not been published.

Analysis of Electronic Effects and Steric Interactions of Substituents

The reactivity and stability of trans-1-bromo-2-methoxycyclopentane are governed by the interplay of electronic effects (e.g., inductive effects of the bromine and methoxy groups) and steric interactions between the substituents and the cyclopentane ring. Computational analyses, such as Natural Bond Orbital (NBO) analysis or energy decomposition analysis, can quantify these effects. nih.govmdpi.com Such studies would provide a deeper understanding of how the substituents influence the molecule's properties. However, detailed computational analyses of the electronic and steric effects specific to trans-1-bromo-2-methoxycyclopentane are not available in the scientific literature.

Applications in Organic Synthesis As a Versatile Building Block

Precursor for Complex Organic Molecule Synthesis

The cyclopentane (B165970) ring is a common structural motif in numerous biologically active compounds and natural products. As such, substituted cyclopentanes like trans-1-bromo-2-methoxycyclopentane are valuable starting materials.

The trans-1-bromo-2-methoxycyclopentane scaffold can be elaborated into more complex substituted cyclopentane derivatives. The bromine atom can be replaced by a wide range of substituents through nucleophilic substitution or organometallic coupling reactions. The methoxy (B1213986) group, being relatively inert under many reaction conditions, can be carried through several synthetic steps before potential modification, for instance, cleavage to a hydroxyl group, which can then be used for further functionalization. This allows for the stepwise and controlled introduction of various functionalities onto the cyclopentane core.

Cyclopentane rings are present in a variety of pharmaceutical agents. The ability to functionalize the trans-1-bromo-2-methoxycyclopentane scaffold makes it an attractive starting point for the synthesis of novel drug candidates. Medicinal chemists can utilize this building block to create libraries of compounds with diverse substituents on the cyclopentane ring, which can then be screened for biological activity.

While less common, functionalized cyclopentane derivatives can find applications in the synthesis of specialty chemicals. The combination of a hydrophobic cyclopentane ring and potentially modifiable functional groups could, in principle, be used to design molecules with specific properties, such as surfactants or polymer additives, although this is a more speculative application.

Stereospecific Syntheses Utilizing Trans-1-bromo-2-methoxycyclopentane

The defined trans stereochemistry of the bromo and methoxy groups is a key feature of this molecule. In reactions where the stereocenter bearing the bromine atom is involved, the stereochemistry can be transferred to the product. For example, in an S(_N)2 reaction, inversion of configuration would be expected, leading to a cis product. This stereochemical control is highly valuable in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki, Negishi)

The carbon-bromine bond in trans-1-bromo-2-methoxycyclopentane is a suitable handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

| Coupling Reaction | Reactant Partner | Bond Formed | Potential Product Type |

| Heck Reaction | Alkene | C-C | Alkenyl-substituted cyclopentane |

| Suzuki Reaction | Organoboron compound | C-C | Aryl- or vinyl-substituted cyclopentane |

| Negishi Reaction | Organozinc compound | C-C | Alkyl-, aryl-, or vinyl-substituted cyclopentane |

These reactions would allow for the introduction of a wide variety of substituents onto the cyclopentane ring with high efficiency and functional group tolerance. For instance, a Suzuki coupling with an arylboronic acid would yield a phenyl-substituted methoxycyclopentane.

Development of Novel Synthetic Methodologies Based on its Reactivity Profile

The reactivity of trans-1-bromo-2-methoxycyclopentane can be exploited to develop new synthetic methods. For example, studies on its participation in elimination reactions could provide insights into the stereoelectronic requirements of such processes in five-membered rings. Furthermore, its behavior under various reaction conditions could lead to the discovery of novel rearrangements or cascade reactions, expanding the toolkit of synthetic organic chemists.

Future Research Directions

Exploration of Asymmetric Synthesis Routes to Enantiopure Diastereomers

The synthesis of cyclopentane (B165970) derivatives with multiple stereocenters remains a formidable challenge in organic chemistry. nih.gov For trans-1-bromo-2-methoxycyclopentane, which possesses two chiral centers, the development of asymmetric syntheses to access its individual enantiomers ((1R,2R) and (1S,2S)) is a critical area for future exploration. Current synthetic methods may yield a racemic mixture of these enantiomers. nih.gov

Future research should focus on the following:

Chiral Catalysis: The development of novel chiral catalysts, such as rhodium or copper complexes, could enable the enantioselective synthesis of this compound. nih.govnih.gov These catalysts could be employed in reactions that construct the cyclopentane ring or in processes that introduce the bromo and methoxy (B1213986) groups with high stereocontrol.

Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials, such as enantiopure cyclopentene (B43876) derivatives, could provide a straightforward route to the desired enantiomers.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or esterases, could be investigated for the kinetic resolution of the racemic mixture of trans-1-bromo-2-methoxycyclopentane or its precursors.

Achieving high levels of enantiomeric excess (ee) and diastereomeric ratio (dr) will be paramount in these synthetic endeavors. nih.gov The successful development of such methods would provide access to enantiopure building blocks for the synthesis of more complex chiral molecules.

Investigation of Organometallic Chemistry involving the C-Br Bond

The carbon-bromine (C-Br) bond in trans-1-bromo-2-methoxycyclopentane is a key functional group that can be exploited in a variety of organometallic reactions. Future research in this area could significantly expand the synthetic utility of this compound.

Key research avenues include:

Cross-Coupling Reactions: The C-Br bond is an ideal handle for participating in well-established cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. Investigating the reactivity of trans-1-bromo-2-methoxycyclopentane in these transformations would allow for the introduction of a wide range of substituents at the C1 position, including aryl, alkynyl, vinyl, and amino groups. rsc.org

Grignard and Organolithium Reagents: The formation of Grignard or organolithium reagents by reacting trans-1-bromo-2-methoxycyclopentane with magnesium or lithium metals, respectively, would generate potent nucleophiles. The stereochemical stability and reactivity of these organometallic intermediates would need to be carefully studied.

Transition-Metal Catalyzed C-H Activation: More advanced research could explore the possibility of transition-metal-catalyzed reactions that involve both the C-Br bond and adjacent C-H bonds, leading to the formation of novel cyclic structures.

A thorough investigation of the organometallic chemistry of this compound will be instrumental in its establishment as a versatile synthetic intermediate.

Development of Green Chemistry Approaches for Synthesis

In line with the growing importance of sustainable chemical practices, future research should aim to develop greener synthetic routes to trans-1-bromo-2-methoxycyclopentane.

Potential green chemistry approaches include:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product. This could involve exploring addition reactions to cyclopentene that directly install the bromo and methoxy groups.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste generation. This is particularly relevant for the bromination and methoxylation steps.

Energy Efficiency: Investigating the use of alternative energy sources, such as microwave irradiation or mechanochemistry, to reduce reaction times and energy consumption.

By integrating the principles of green chemistry, the synthesis of trans-1-bromo-2-methoxycyclopentane can be made more sustainable and environmentally friendly.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deeper understanding of the reaction mechanisms involving trans-1-bromo-2-methoxycyclopentane can be achieved through the application of advanced spectroscopic techniques. Ultrafast spectroscopy, with its ability to probe chemical processes on femtosecond to picosecond timescales, is a powerful tool for elucidating reaction dynamics.

Future mechanistic studies could focus on:

Nucleophilic Substitution and Elimination Reactions: Investigating the dynamics of SN2 and E2 reactions at the C-Br bond. stackexchange.com Ultrafast spectroscopy could provide insights into the transition states and the influence of the adjacent methoxy group on the reaction pathway.

Photochemical Reactions: Exploring the photochemistry of trans-1-bromo-2-methoxycyclopentane, including the dynamics of C-Br bond cleavage upon photoexcitation.

Solvent Effects: Probing the role of solvent molecules in stabilizing intermediates and transition states during reactions.

These advanced mechanistic studies will provide fundamental insights into the reactivity of this molecule and guide the design of new and more efficient chemical transformations.

Design and Synthesis of New Cyclopentane-Based Scaffolds for Diverse Chemical Applications

trans-1-Bromo-2-methoxycyclopentane can serve as a valuable starting point for the design and synthesis of novel cyclopentane-based scaffolds with potential applications in medicinal chemistry and materials science. nih.gov The ability to functionalize the molecule at both the C1 and C2 positions, combined with the stereochemical control offered by the cyclopentane ring, provides a platform for generating diverse molecular architectures.

Future research in this area should involve:

Library Synthesis: Utilizing the organometallic chemistry of the C-Br bond to generate libraries of new cyclopentane derivatives with a wide range of substituents.

Bioisosteric Replacements: Incorporating the 1-bromo-2-methoxycyclopentane (B1268295) motif into known biologically active molecules to explore its potential as a bioisostere for other chemical groups.

Development of Functional Materials: Using this compound as a building block for the synthesis of new polymers or liquid crystals, where the rigid cyclopentane core and its substituents could influence the material's properties.

The systematic exploration of new cyclopentane-based scaffolds derived from trans-1-bromo-2-methoxycyclopentane could lead to the discovery of molecules with novel and valuable properties. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing trans-1-bromo-2-methoxycyclopentane?

- Methodological Answer : The synthesis typically involves stereoselective bromination of 2-methoxycyclopentane. A two-step approach is common:

Epoxidation or hydroxylation : Introduce an oxygen functional group at the 2-position of cyclopentane.

Bromination : Use brominating agents (e.g., N-bromosuccinimide, HBr with peroxides) under controlled conditions to ensure trans-configuration retention.

Steric hindrance between the methoxy and bromo groups must be minimized via low-temperature reactions to favor the trans isomer .

Q. How can the trans configuration of substituents be confirmed experimentally?

- Methodological Answer :

- Nuclear Overhauser Effect (NOE) NMR : Measure spatial proximity between protons on adjacent carbons. Lack of NOE between methoxy (C2) and bromo (C1) protons confirms trans configuration.

- X-ray Crystallography : Resolve the crystal structure to directly visualize spatial arrangement .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify coupling patterns (e.g., methoxy protons as singlets, bromine-induced deshielding).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 194) and fragmentation patterns (loss of Br or OCH₃ groups) .

Advanced Research Questions

Q. How does the trans configuration influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trans arrangement creates steric strain, reducing accessibility to the bromine atom. Kinetic studies show slower SN₂ reactivity compared to cis analogs. Computational modeling (DFT) can predict transition-state geometries, revealing higher activation energy due to hindered backside attack .

Q. What strategies resolve contradictions in observed vs. predicted spectral data?

- Methodological Answer :

- Dynamic NMR : Detect conformational flipping if unexpected splitting occurs.

- Isotopic Labeling : Use deuterated analogs to isolate coupling effects.

- Cross-Validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or Gaussian software) to identify artifacts .

Q. How do substituents affect cyclopentane’s conformational dynamics in this compound?

- Methodological Answer :

- Ring Puckering Analysis : Use variable-temperature NMR to monitor chair-to-twist-boat transitions.

- Molecular Mechanics (MMFF94) : Calculate energy barriers for ring inversion. The bulky bromo and methoxy groups stabilize the twist conformation, reducing flexibility .

Q. What role does trans-1-bromo-2-methoxycyclopentane play in studying stereochemical outcomes of elimination reactions?

- Methodological Answer :

- Zaitsev vs. Anti-Zaitsev : Monitor alkene formation under basic conditions (e.g., KOH/ethanol). The trans configuration favors β-hydride elimination from the less hindered side, producing cyclopentene derivatives.

- Isotope Effects : Use deuterated substrates to track hydrogen abstraction pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. experimental melting points?

- Methodological Answer :

- Purification : Recrystallize using hexane/ethyl acetate to remove cis isomers or impurities.

- Differential Scanning Calorimetry (DSC) : Measure phase transitions with high precision.

- Literature Review : Cross-reference with structurally similar compounds (e.g., trans-1-bromo-2-chlorocyclopentane) to validate trends .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 194.08 g/mol | |

| Boiling Point | ~180–185°C (predicted) | |

| Preferred Solvent (NMR) | CDCl₃ | |

| Key Fragments (MS) | m/z 114 (C₅H₈O⁺), 79 (C₆H₇⁺) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.